

Physalin B: A Technical Guide to its Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Physalin B*

Cat. No.: *B1212607*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physalin B is a naturally occurring seco-steroid compound isolated from plants of the *Physalis* genus, belonging to the Solanaceae family.[1][2] These plants, such as *Physalis angulata* and *Physalis alkekengi*, have a history of use in traditional medicine for treating a variety of ailments, including cancer, inflammation, and infectious diseases.[3] **Physalin B**, as one of the major active constituents, has garnered significant scientific interest due to its potent and diverse biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological functions of **Physalin B**, with a focus on its anticancer, anti-inflammatory, and immunomodulatory effects. Detailed experimental protocols for commonly cited assays and visualizations of key signaling pathways are included to support further research and drug development efforts.

Chemical Structure and Physicochemical Properties

Physalin B is characterized by a unique and complex 13,14-seco-16,24-cyclo-steroidal ring structure.[3][4] This intricate molecular architecture is believed to be a key contributor to its diverse biological activities.[5]

Table 1: Physicochemical Properties of Physalin B

Property	Value	Reference(s)
IUPAC Name	(2S,5R,8S,9R,17R,18R,21S,24R,26S,27S)-5-hydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaocatacyclo[16.9.1.1 ^{18,27} .0 ^{1,5} .0 ^{2,24} .0 ^{8,17} .0 ^{9,14} .0 ^{21,26}]nonacosa-11,14-diene-4,10,22,29-tetrone	[1]
Molecular Formula	C ₂₈ H ₃₀ O ₉	[1][6]
Molecular Weight	510.53 g/mol	[6]
CAS Number	23133-56-4	[1][6]
Physical Description	Powder	[6]
Solubility	Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.	[1][6]

Biological Activities and Mechanisms of Action

Physalin B exhibits a broad spectrum of pharmacological activities, with its anticancer, anti-inflammatory, and immunomodulatory properties being the most extensively studied.

Anticancer Activity

Physalin B has demonstrated significant cytotoxic effects against a variety of cancer cell lines. [5][7] Its anticancer mechanisms are multifaceted and involve the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways.

Apoptosis Induction: **Physalin B** is a potent inducer of apoptosis in cancer cells. [8][9] Studies have shown that it can trigger both the intrinsic and extrinsic apoptotic pathways. Key molecular events include the upregulation of pro-apoptotic proteins like Bax and NOXA, and the activation of caspases, including caspase-3, -7, -8, and -9, leading to the cleavage of poly(ADP-ribose) polymerase (PARP). [8][9][10]

Cell Cycle Arrest: **Physalin B** can halt the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G0/G1 and G2/M phases.[5][9][11] This is often accompanied by the downregulation of cell cycle-related proteins such as cyclin D1, cyclin D3, CDK4, and CDK6.[9]

Signaling Pathway Modulation: The anticancer effects of **Physalin B** are mediated through its influence on several critical signaling pathways. It has been shown to suppress the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[11] Furthermore, **Physalin B** can activate the p53 tumor suppressor pathway, leading to apoptosis.[11] The mitogen-activated protein kinase (MAPK) pathways, including ERK, JNK, and p38, are also implicated in **Physalin B**-induced apoptosis.[5]

Table 2: In Vitro Cytotoxicity of Physalin B against Various Cancer Cell Lines

Cell Line	Cancer Type	IC ₅₀ (µg/mL)	Reference(s)
A375	Melanoma	< 4.6	[8]
A2058	Melanoma	< 4.6	[8]
CORL23	Large Cell Lung Carcinoma	0.4 - 1.92 µM	[5]
MCF-7	Breast Cancer	0.4 - 1.92 µM	[5]
HGC-27	Undifferentiated Gastric Cancer	Not specified, but significant inhibition observed	[9]
Various	Multiple	0.58 to 15.18	[7]

Anti-inflammatory Activity

Physalin B exhibits potent anti-inflammatory properties by targeting key inflammatory mediators and pathways.[3] It has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6.[3] A primary mechanism of its anti-inflammatory action is the inhibition of the NF-κB signaling pathway.[3] By preventing the degradation of IκBα, **Physalin B** blocks the nuclear translocation of NF-κB, thereby downregulating the expression of inflammatory genes.

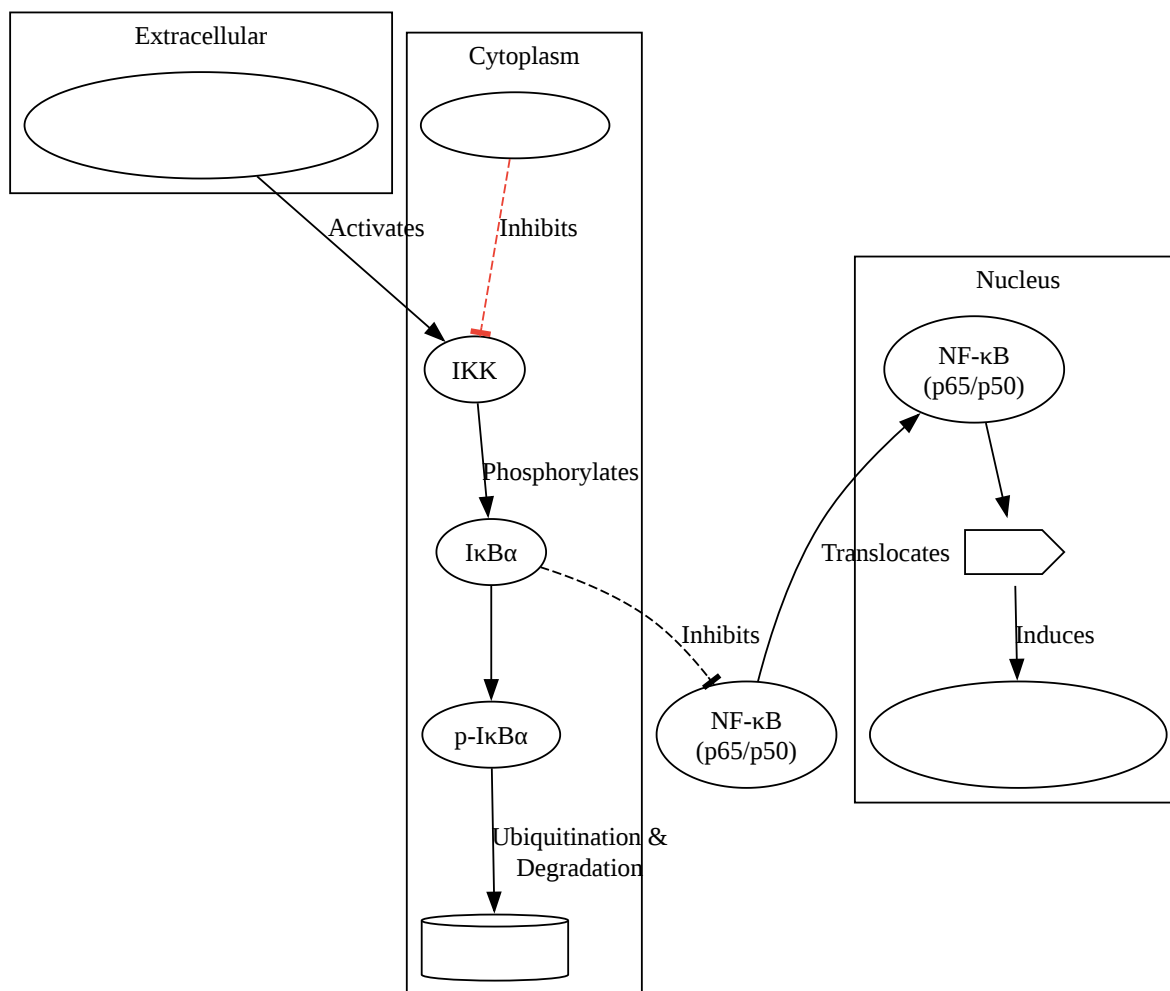
Immunomodulatory Effects

In addition to its anti-inflammatory actions, **Physalin B** possesses immunomodulatory capabilities. It has been shown to suppress lymphocyte proliferation and function, suggesting its potential as an immunosuppressive agent.^[12] This activity could be beneficial in the context of autoimmune diseases and organ transplantation.^[12]

Key Signaling Pathways Modulated by Physalin B

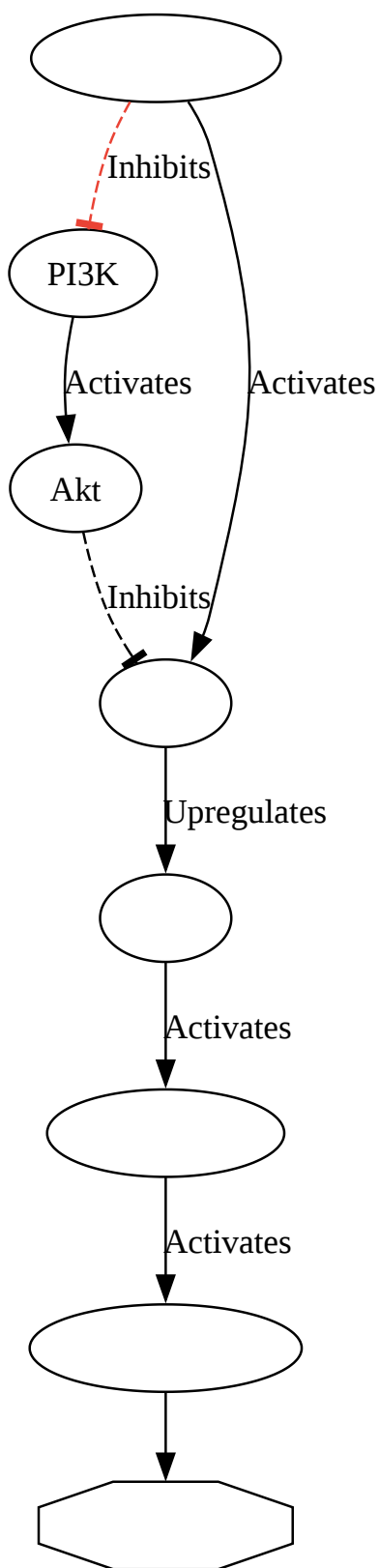
The biological effects of **Physalin B** are intricately linked to its ability to modulate multiple intracellular signaling pathways.

NF-κB Signaling Pathway in Inflammation



[Click to download full resolution via product page](#)

p53-Dependent Apoptotic Pathway



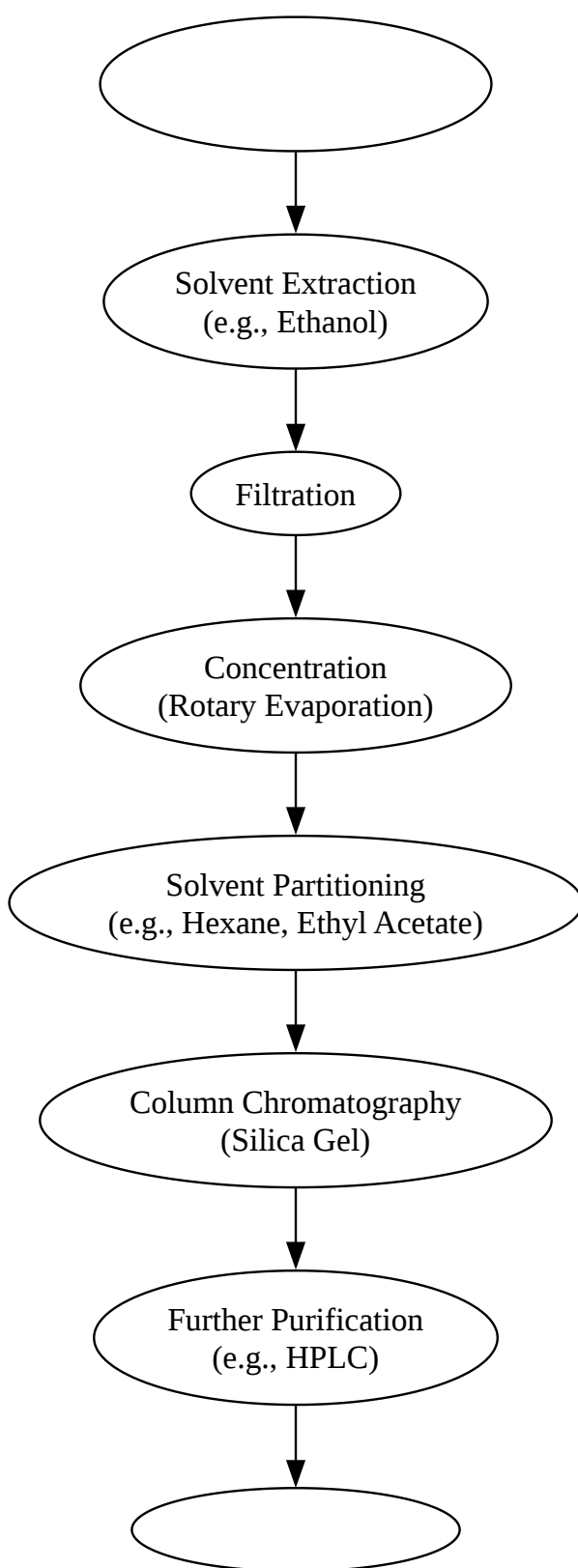
[Click to download full resolution via product page](#)

Experimental Protocols

This section provides an overview of standard methodologies for key experiments used to characterize the biological activities of **Physalin B**.

Isolation of Physalin B from Physalis Species

A general procedure for the isolation of physalins from plant material involves solvent extraction followed by chromatographic separation.



[Click to download full resolution via product page](#)

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Protocol:

- **Cell Seeding:** Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
- **Compound Treatment:** Treat cells with various concentrations of **Physalin B** (typically in a range of 0.1 to 100 μ M) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
- **MTT Addition:** Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
- **Formazan Solubilization:** Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

- **Cell Treatment:** Treat cells with **Physalin B** at the desired concentration and time point.
- **Cell Harvesting:** Harvest both adherent and floating cells and wash with cold PBS.
- **Staining:** Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

- Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
- Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
 - Annexin V-negative/PI-negative: Viable cells
 - Annexin V-positive/PI-negative: Early apoptotic cells
 - Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
 - Annexin V-negative/PI-positive: Necrotic cells

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain DNA and analyze the cell cycle distribution by flow cytometry.

Protocol:

- Cell Treatment and Harvesting: Treat cells with **Physalin B**, harvest, and wash with PBS.
- Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.
- Staining: Wash the fixed cells and resuspend in a staining solution containing propidium iodide and RNase A.
- Incubation: Incubate in the dark for 30 minutes at room temperature.
- Flow Cytometry Analysis: Analyze the DNA content of the cells to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis of NF-κB Pathway Proteins

Western blotting is used to detect and quantify specific proteins in a sample, providing insights into the activation state of signaling pathways.

Protocol:

- Cell Lysis: Treat cells with **Physalin B** and/or an inflammatory stimulus (e.g., LPS), then lyse the cells to extract total protein or cytoplasmic and nuclear fractions.
- Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
- SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
- Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
- Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-IkB α , total IkB α , p65).
- Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
- Analysis: Quantify the band intensities to determine the relative protein expression levels.

Conclusion

Physalin B is a promising natural product with a complex chemical structure and a wide array of potent biological activities. Its ability to induce apoptosis and cell cycle arrest in cancer cells, coupled with its significant anti-inflammatory and immunomodulatory effects, makes it a compelling candidate for further investigation in drug discovery and development. The detailed information on its properties, mechanisms of action, and experimental methodologies provided in this guide serves as a valuable resource for researchers dedicated to exploring the therapeutic potential of this remarkable molecule. Further preclinical and clinical studies are warranted to fully elucidate the safety and efficacy of **Physalin B** in various disease models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Physalin B from Physalis angulata triggers the NOXA-related apoptosis pathway of human melanoma A375 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. US20050101519A1 - Process for isolating physalins from plants and pharmaceutical compositions containing physalins - Google Patents [patents.google.com]
- 5. Physalin B inhibits cell proliferation and induces apoptosis in undifferentiated human gastric cancer HGC-27 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Physalins B, F and G, seco-steroids purified from Physalis angulata L., inhibit lymphocyte function and allogeneic transplant rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Physalin B induces cell cycle arrest and triggers apoptosis in breast cancer cells through modulating p53-dependent apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- To cite this document: BenchChem. [Physalin B: A Technical Guide to its Chemical Structure, Properties, and Biological Activities]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1212607#physalin-b-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com